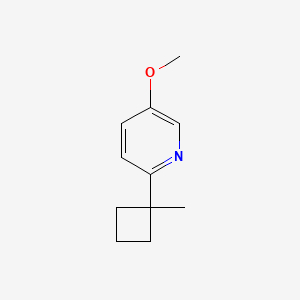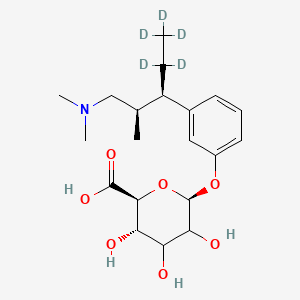
Tapentadol-d5 O-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tapentadol-d5 O-beta-D-Glucuronide is a deuterated form of Tapentadol O-beta-D-Glucuronide, which is a primary urinary metabolite of Tapentadol. Tapentadol is a centrally-acting synthetic analgesic used for pain management. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Tapentadol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves the glucuronidation of Tapentadol-d5. The reaction typically uses glucuronic acid derivatives under acidic or enzymatic conditions. The reaction is carried out in an organic solvent such as acetonitrile or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a certified reference material for use in various analytical applications .
化学反応の分析
Types of Reactions
Tapentadol-d5 O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include Tapentadol-d5, glucuronic acid, and various oxidized or reduced derivatives of Tapentadol-d5 .
科学的研究の応用
Tapentadol-d5 O-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of pharmacology, toxicology, and analytical chemistry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tapentadol.
Forensic Testing: Employed in the detection and quantification of Tapentadol in biological samples.
Clinical Toxicology: Used to monitor Tapentadol levels in patients undergoing pain management therapy.
Analytical Method Development: Serves as a standard for developing and validating analytical methods such as LC/MS and GC/MS
作用機序
Tapentadol-d5 O-beta-D-Glucuronide exerts its effects through its parent compound, Tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in analgesic effects by modulating pain signals at both the spinal and supraspinal levels .
類似化合物との比較
Similar Compounds
Tapentadol O-beta-D-Glucuronide: The non-deuterated form of the compound.
Tapentadol: The parent compound with similar analgesic properties.
Other Glucuronides: Such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of other opioid analgesics
Uniqueness
Tapentadol-d5 O-beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications .
特性
分子式 |
C20H31NO7 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2 |
InChIキー |
CTYJDHSTNLOUMT-CQJLYTMGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
正規SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


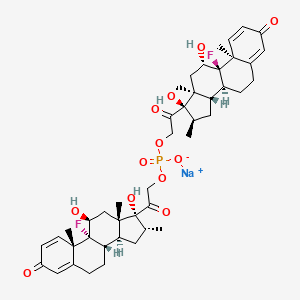
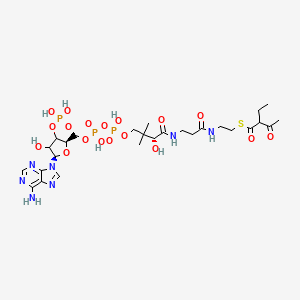
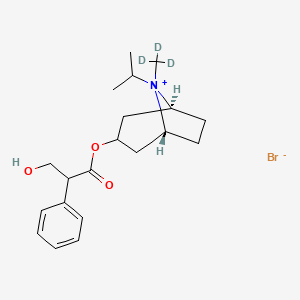
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
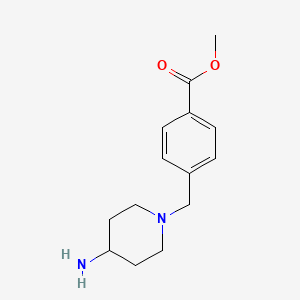
![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
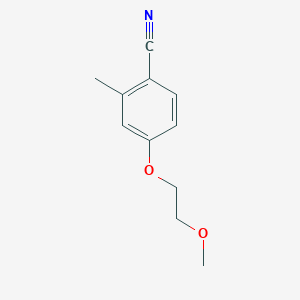
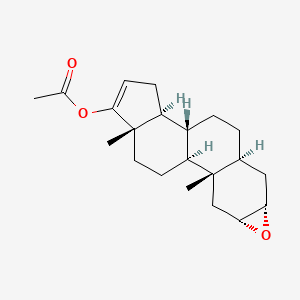
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
